N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a diazepane ring and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride, which is then reacted with a diazepane derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase isoenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl groups in the compound can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in certain diseases.
Comparison with Similar Compounds
Similar Compounds
4-acetamidobenzenesulfonyl azide: This compound shares a similar sulfonyl group but differs in its azide functionality.
N-(4-azidosulfonylphenyl)acetamide: Similar in structure but contains an azide group instead of a diazepane ring.
Uniqueness
N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide is unique due to its combination of a diazepane ring and sulfonyl groups, which confer specific chemical properties and biological activities not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[[4-(4-acetamidophenyl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S2/c1-16(26)22-18-4-8-20(9-5-18)32(28,29)24-12-3-13-25(15-14-24)33(30,31)21-10-6-19(7-11-21)23-17(2)27/h4-11H,3,12-15H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNHZTDASSVGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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